molecular formula C14H12ClNO2 B6363665 N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide CAS No. 521272-10-6

N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide

Cat. No.: B6363665
CAS No.: 521272-10-6
M. Wt: 261.70 g/mol
InChI Key: UVNMERMRDSXOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the vascular endothelial growth factor receptor, which plays a role in angiogenesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-hydroxybenzamide
  • N-(4-chlorophenyl)-4-methylbenzamide
  • N-(4-chlorophenyl)-2-hydroxy-4-methylbenzoic acid

Uniqueness

N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a methyl group on the benzamide ring differentiates it from other similar compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNMERMRDSXOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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